molecular formula C13H12N2O2 B5963054 4-amino-N-(3-hydroxyphenyl)benzamide

4-amino-N-(3-hydroxyphenyl)benzamide

Cat. No. B5963054
M. Wt: 228.25 g/mol
InChI Key: AKWGNCKAGFBIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(3-hydroxyphenyl)benzamide, also known as AHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AHPP is a benzamide derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-amino-N-(3-hydroxyphenyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, 4-amino-N-(3-hydroxyphenyl)benzamide induces DNA damage and cell death in cancer cells, leading to its potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
4-amino-N-(3-hydroxyphenyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or unwanted cells in the body. Additionally, 4-amino-N-(3-hydroxyphenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-(3-hydroxyphenyl)benzamide in lab experiments is its high potency and specificity towards PARP inhibition. However, one limitation is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 4-amino-N-(3-hydroxyphenyl)benzamide, including its application in combination therapy with other chemotherapeutic agents, its potential as a neuroprotective agent in neurodegenerative diseases, and its potential as a therapeutic agent in diabetes. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 4-amino-N-(3-hydroxyphenyl)benzamide are needed to better understand its potential as a therapeutic agent.

Synthesis Methods

4-amino-N-(3-hydroxyphenyl)benzamide can be synthesized through a multistep process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction with aniline and finally, the reaction with benzoyl chloride. The resulting product is purified through recrystallization to obtain pure 4-amino-N-(3-hydroxyphenyl)benzamide.

Scientific Research Applications

4-amino-N-(3-hydroxyphenyl)benzamide has been studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and diabetes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a novel chemotherapeutic agent.

properties

IUPAC Name

4-amino-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWGNCKAGFBIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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